molecular formula C11H14O4S2 B13056525 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate

Cat. No.: B13056525
M. Wt: 274.4 g/mol
InChI Key: FCRRBEPRNYFYTJ-UHFFFAOYSA-N
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Description

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system

Preparation Methods

The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate typically involves the reaction of thieno[2,3-b]thiopyran with butyric acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride or sodium methoxide, leading to the formation of substituted thieno[2,3-b]thiopyran derivatives.

Scientific Research Applications

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl butyrate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H14O4S2

Molecular Weight

274.4 g/mol

IUPAC Name

(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) butanoate

InChI

InChI=1S/C11H14O4S2/c1-2-3-10(12)15-9-4-6-16-11-8(9)5-7-17(11,13)14/h4,6,9H,2-3,5,7H2,1H3

InChI Key

FCRRBEPRNYFYTJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1C=CSC2=C1CCS2(=O)=O

Origin of Product

United States

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